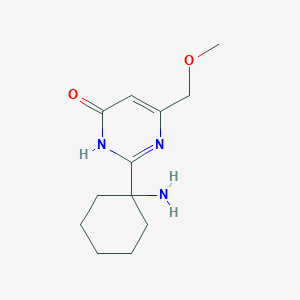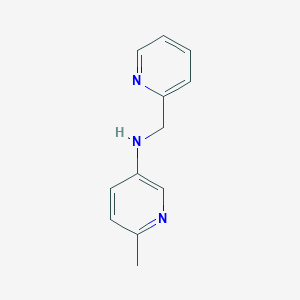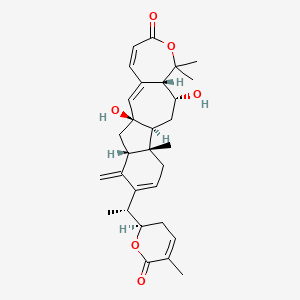
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide is a chemical compound with a complex structure that includes an amino group, a chloro substituent, and two different alkyl groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Chlorination: The amino-substituted benzene is chlorinated to introduce the chloro substituent at the desired position.
Amidation: The chlorinated amino benzene is then reacted with cyclopropylmethylamine and isopropylamine to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to form a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can result in hydroxyl or alkoxy-substituted benzamides.
Scientific Research Applications
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclopropylmethyl and isopropyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-chloro-N-methylbenzamide
- 2-Amino-3-chloro-N-ethylbenzamide
- 2-Amino-3-chloro-N-propylbenzamide
Uniqueness
Compared to similar compounds, 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide is unique due to the presence of both cyclopropylmethyl and isopropyl groups. These groups enhance its chemical stability and potentially its biological activity, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
2-amino-3-chloro-N-(cyclopropylmethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19ClN2O/c1-9(2)17(8-10-6-7-10)14(18)11-4-3-5-12(15)13(11)16/h3-5,9-10H,6-8,16H2,1-2H3 |
InChI Key |
HRWKEGDXBRBMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CC1)C(=O)C2=C(C(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)




![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)


![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)

![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)

![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)
